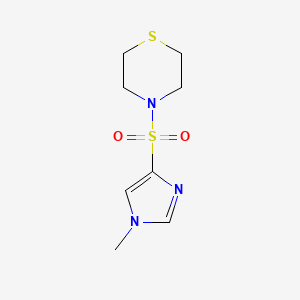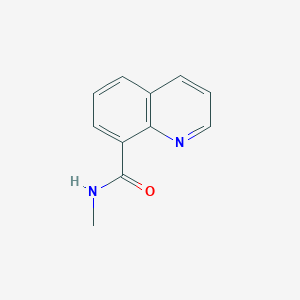![molecular formula C23H24N4O B7440966 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone, also known as PPP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PPP is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone acts on various targets in the body, including enzymes and receptors. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase. It has also been found to bind to various receptors, including the dopamine D2 receptor and the sigma-1 receptor. The binding of this compound to these receptors leads to various physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase. It has also been found to bind to various receptors, including the dopamine D2 receptor and the sigma-1 receptor. The binding of this compound to these receptors leads to various physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
実験室実験の利点と制限
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has several advantages for use in lab experiments. It is easy to synthesize and purify, making it a readily available compound for research. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in the treatment of various diseases.
将来の方向性
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has shown promising results in scientific research, and there are several future directions for its use. One potential application is in the development of new cancer therapies. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Another potential application is in the treatment of Alzheimer's disease. This compound has been found to inhibit acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease, making it a potential treatment option. Further studies are needed to determine the efficacy of this compound in these applications and to identify other potential applications for this compound.
合成法
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone can be synthesized using different methods, including the reaction of 1-(2-pyrimidyl)piperazine with 3,3-diphenyl-1-propanone in the presence of a catalyst or by the reaction of 1-(2-pyrimidyl)piperazine with 3,3-diphenylpropionyl chloride in the presence of a base. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学的研究の応用
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to inhibit acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease, making it a potential treatment option for this disease.
特性
IUPAC Name |
3,3-diphenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-22(26-14-16-27(17-15-26)23-24-12-7-13-25-23)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,21H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIENILJTVQXNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B7440904.png)





![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)


